molecular formula C9H6N2O4 B2892823 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione CAS No. 332082-30-1

7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2892823
CAS No.: 332082-30-1
M. Wt: 206.157
InChI Key: XINFJUOXGHWKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the nitration of 7-methylindole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .

Chemical Reactions Analysis

7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound has shown potential as an antiviral and antimicrobial agent.

    Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its biological activity.

    Industry: It is used in the synthesis of dyes and pigments.

Properties

IUPAC Name

7-methyl-6-nitro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINFJUOXGHWKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.